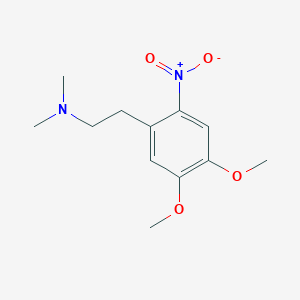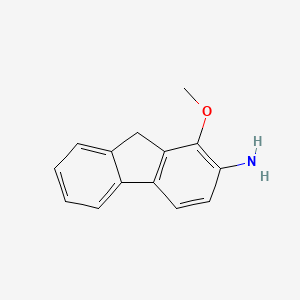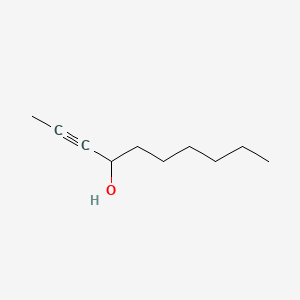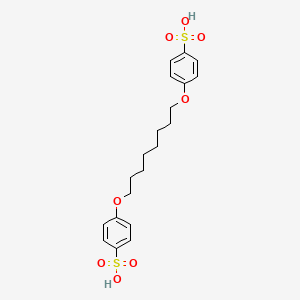
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid is an organosulfur compound characterized by its complex structure, which includes both sulfonic acid and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid typically involves a multi-step process:
Formation of the Octyl Ether: The initial step involves the reaction of 4-hydroxybenzenesulfonic acid with 1-bromo-8-octanol in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-(8-hydroxyoctyl)oxybenzenesulfonic acid.
Sulfonation: The intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group on the phenoxy ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, which may reduce the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in aqueous or alcoholic medium.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the formulation of detergents and cleaning agents due to its effective surfactant properties.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties, which allow it to interact with both hydrophobic and hydrophilic environments. This dual interaction capability makes it effective in disrupting cell membranes or enhancing the solubility of hydrophobic drugs. The molecular targets often include lipid bilayers in cell membranes and hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler analog without the octyl ether and phenoxy groups.
p-Toluenesulfonic acid: Similar sulfonic acid functionality but with a methyl group on the aromatic ring.
Sodium dodecylbenzenesulfonate: A common surfactant with a longer alkyl chain.
Uniqueness
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid is unique due to its combination of a long alkyl chain, phenoxy group, and sulfonic acid functionality. This structure provides enhanced surfactant properties and specific interactions with biological membranes, making it more versatile in applications compared to simpler analogs.
Eigenschaften
CAS-Nummer |
61575-11-9 |
|---|---|
Molekularformel |
C20H26O8S2 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
4-[8-(4-sulfophenoxy)octoxy]benzenesulfonic acid |
InChI |
InChI=1S/C20H26O8S2/c21-29(22,23)19-11-7-17(8-12-19)27-15-5-3-1-2-4-6-16-28-18-9-13-20(14-10-18)30(24,25)26/h7-14H,1-6,15-16H2,(H,21,22,23)(H,24,25,26) |
InChI-Schlüssel |
USILSTVLWLBACF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCCCCCCCCOC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


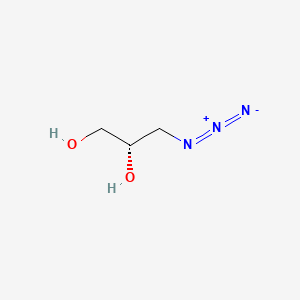
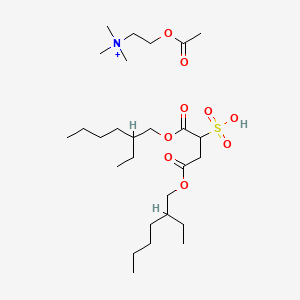

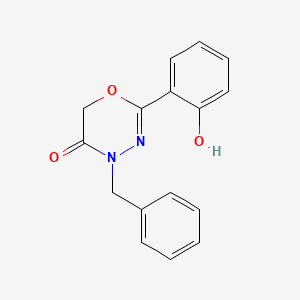
![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)

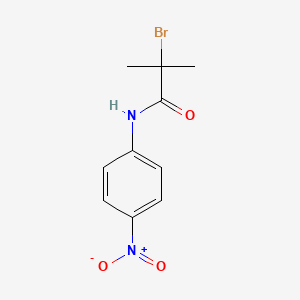

![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
